molecular formula C11H6Br2O3 B2357928 5-(2,5-Dibromophenyl)furan-2-carboxylic acid CAS No. 1251251-93-0

5-(2,5-Dibromophenyl)furan-2-carboxylic acid

Cat. No.: B2357928
CAS No.: 1251251-93-0
M. Wt: 345.974
InChI Key: BJPJAVDYCHJHEO-UHFFFAOYSA-N
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Description

5-(2,5-Dibromophenyl)furan-2-carboxylic acid is a multifunctional organic compound featuring a furan ring system substituted with a carboxylic acid group and a dibrominated phenyl ring . This structure makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and materials science research . Compounds containing the furan-2-carboxylic acid moiety are of significant interest in medicinal chemistry and are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) . The presence of both the carboxylic acid group and bromine atoms on the phenyl ring provides versatile reactive sites for further chemical transformations. The carboxylic acid group can undergo various reactions typical of its class, including esterification to form esters, amidation to form amides, and reduction to alcohols . These derivatives are crucial in drug discovery and the development of novel polymers . The bromine substituents act as excellent leaving groups, enabling metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for creating biaryl systems common in many modern therapeutics . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,5-dibromophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJAVDYCHJHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

5-(2,5-Dibromophenyl)furan-2-carboxylic acid features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2,5-dibromophenyl moiety. The compound’s synthesis hinges on two primary challenges: (1) introducing bromine atoms at specific positions on the phenyl ring and (2) coupling the brominated aryl group to the furan-carboxylic acid scaffold.

Key Precursors and Intermediates

The synthesis may involve intermediates such as:

  • 2-Furoic acid : A commercially available starting material for furan-carboxylic acid derivatives.
  • 2,5-Dibromophenylboronic acid : A coupling partner for metal-catalyzed cross-coupling reactions.
  • 5-Bromofuran-2-carboxylic acid : A brominated furan intermediate amenable to further functionalization.

Methodological Approaches

Direct Bromination of Phenyl-Furan Derivatives

Electrophilic aromatic bromination represents a straightforward route to install bromine atoms on pre-assembled phenyl-furan systems. However, regioselectivity and furan ring stability under harsh bromination conditions pose significant challenges.

Bromination Using Molecular Bromine

In a buffered acetic acid-sodium acetate system (pH 3.0–4.0), bromination of 5-phenylfuran-2-carboxylic acid with Br₂ in the presence of a palladium catalyst (e.g., Xantphos-PdCl₂) could yield the dibrominated product. The buffer mitigates acid-catalyzed furan decomposition while promoting electrophilic substitution on the phenyl ring.

Example Conditions :

Parameter Value Source
Catalyst Xantphos-PdCl₂ (5 mol%)
Solvent DMF/HOAc-NaOAc buffer
Temperature 80–100°C
Yield (Theoretical) 40–60%
Directed Ortho-Metalation (DoM)

A DoM strategy using lithium diisopropylamide (LDA) could direct bromination to the 2- and 5-positions of the phenyl ring. Subsequent quenching with Br₂ or N-bromosuccinimide (NBS) may achieve regioselective dibromination.

Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions offer precise control over aryl-furan bond formation.

Suzuki-Miyaura Coupling

Coupling 2,5-dibromophenylboronic acid with 5-bromofuran-2-carboxylic acid via a palladium catalyst (e.g., Pd(PPh₃)₄) could yield the target compound after deprotection.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/EtOH (3:1)
  • Temperature : 90°C, 12 h
  • Yield : ~55% (estimated from analogous reactions)
Ullmann-Type Coupling

Copper-mediated coupling between 5-iodofuran-2-carboxylic acid and 2,5-dibromophenol under basic conditions (e.g., K₂CO₃) presents an alternative route, though yields are typically lower than Suzuki reactions.

Carboxylation of Brominated Precursors

Carbonylation of 5-(2,5-dibromophenyl)furan-2-bromide using CO in the presence of a Pd-Xantphos catalyst and aqueous base could directly install the carboxylic acid group.

Critical Factors :

  • CO Pressure : 1–3 atm
  • Catalyst Loading : 5 mol% PdCl₂/Xantphos
  • Buffer System : HOAc-NaOAc (pH 3.5–4.0) to stabilize intermediates

Mechanistic Insights

Bromination Pathways

Electrophilic bromination of the phenyl ring proceeds via σ-complex formation, with regioselectivity dictated by directing effects of the furan-carboxylic acid group. Computational studies suggest the carboxylic acid meta-directs bromination to the phenyl 2- and 5-positions.

Palladium-Catalyzed Steps

In cross-coupling and carbonylation reactions, Pd⁰/Pdᴵᴵ cycles mediate oxidative addition and transmetalation. The Xantphos ligand enhances stability and selectivity by preventing Pd aggregation.

Challenges and Optimization

Competing Side Reactions

  • Furan Ring Opening : Harsh bromination conditions (e.g., excess Br₂, high T) may degrade the furan ring.
  • Decarboxylation : Acidic or high-temperature environments risk losing the carboxylic acid group.

Solvent and Catalyst Selection

  • DMF vs. THF : DMF improves bromination yields but complicates purification; THF offers better compatibility with Pd catalysts.
  • Ligand Effects : Bulky ligands (e.g., Xantphos) suppress β-hydride elimination in carbonylation steps.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dibromophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylfuran derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Phenylfuran derivatives with reduced bromine atoms.

    Substitution: Various substituted phenylfuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dibromophenyl)furan-2-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant data and case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a furan ring and a carboxylic acid functional group, along with dibromophenyl substituents. This structure contributes to its reactivity and potential biological activity. The compound's molecular formula is C11H6Br2O3, with a molecular weight of approximately 319.07 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential as an antitubercular agent. Research indicates that compounds with furan moieties can inhibit key enzymes in Mycobacterium tuberculosis, thereby disrupting iron acquisition mechanisms essential for bacterial survival. A study demonstrated that furan derivatives exhibit significant activity against various mycobacterial strains, suggesting a promising avenue for developing new antitubercular drugs .

Case Study: Antitubercular Activity

In a study conducted by Bellinzoni et al., several furan derivatives were synthesized and evaluated for their inhibitory effects on the salicylate synthase enzyme (MbtI) from M. tuberculosis. The results showed that these compounds could effectively inhibit the enzyme, making them potential candidates for further development as therapeutic agents against tuberculosis .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor development. For instance, furan-based compounds are known to participate in polymerization reactions that yield materials with desirable mechanical properties.

Environmental Science

This compound may also play a role in environmental remediation strategies. Compounds containing furan rings have shown potential in the degradation of pollutants due to their reactivity with various environmental contaminants. Studies suggest that such compounds can be used to develop environmentally friendly methods for removing hazardous substances from water sources.

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromophenyl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Substituents

5-(2,5-Dichlorophenyl)furan-2-carboxylic Acid
  • Structure : Chlorine atoms replace bromines at the phenyl ring’s 2 and 5 positions.
  • Applications: Demonstrated potent inhibition of E. coli methionine aminopeptidase (MetAP) in crystallographic studies, with IC₅₀ values in the micromolar range .
  • Key Difference : Brominated analogs generally exhibit higher lipophilicity (logP ~3.1 vs. ~2.8 for chlorinated analogs), impacting membrane permeability in biological systems .
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid
  • Structure : Trifluoromethyl (-CF₃) groups at phenyl positions 3 and 4.
  • Properties : Strong electron-withdrawing effects from -CF₃ groups enhance acidity (pKa ~2.5) compared to brominated analogs (pKa ~3.0).
  • Applications : Explored as a siderophore biosynthesis inhibitor in Mycobacterium abscessus, showing low cytotoxicity (CC₅₀ >100 μM in human fibroblasts) .

Functional Group Variations on the Furan Core

5-Hydroxymethylfuran-2-carboxylic Acid (HMFCA)
  • Structure : Hydroxymethyl (-CH₂OH) group at position 5.
  • Properties : Higher water solubility due to polar -OH group; logP ~0.5.
  • Applications : Key intermediate in bio-based polymer synthesis (e.g., polyesters) and enzymatic oxidation to 2,5-furandicarboxylic acid (FDCA) .
5-Methylfuran-2-carboxylic Acid
  • Structure : Methyl (-CH₃) group at position 5.
  • Properties : Lower molecular weight (140.1 g/mol vs. 354.9 g/mol for the dibromophenyl analog) and reduced steric demand.
  • Applications: Limited bioactivity but used as a precursor in FDCA synthesis via catalytic disproportionation .

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP Key Applications Bioactivity (IC₅₀/EC₅₀)
5-(2,5-Dibromophenyl)furan-2-carboxylic acid 354.9 3.1 Antimicrobial agents, enzyme inhibition Under investigation
5-(2,5-Dichlorophenyl)furan-2-carboxylic acid 257.1 2.8 MetAP inhibition 1.2 μM (E. coli MetAP)
5-Hydroxymethylfuran-2-carboxylic acid 156.1 0.5 Polymer precursors, biofuels N/A
5-Methylfuran-2-carboxylic acid 140.1 1.2 FDCA synthesis N/A

Biological Activity

5-(2,5-Dibromophenyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring substituted with a dibromophenyl group. The synthesis typically involves the bromination of phenyl derivatives followed by carboxylation reactions. The synthetic pathway can be summarized as follows:

  • Bromination : The starting phenyl compound undergoes bromination at the 2 and 5 positions.
  • Carboxylation : The resultant dibromophenyl compound is then reacted with furan derivatives to introduce the carboxylic acid group.

Antimicrobial Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit notable antimicrobial activities. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming and swimming motility of various bacteria, including Escherichia coli . The effective concentrations for these activities were reported to be in the range of 1.8 to 2.3 µg L1^{-1}, demonstrating a significant impact on bacterial behavior.

Study on Bacterial Inhibition

A notable study explored the swarming inhibition capabilities of furan-2-carboxylic acids. The results indicated that both 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid effectively inhibited bacterial swarming at low concentrations . This study highlights the potential application of furan derivatives in controlling bacterial growth in various environments.

CompoundEffective Concentration (µg L1^{-1})Bacterial Strain
5-HMFA1.8E. coli K12
Furan-2-carboxylic acid2.3Pseudomonas collierea

Antiproliferative Activity

Another study focused on the antiproliferative effects of related compounds on cancer cell lines. The findings revealed that certain furan derivatives inhibited the growth of over 70% of tested cancer cell lines, with some exhibiting remarkable GI50_{50} values below 0.01 µM . Although direct studies on this compound are lacking, these findings suggest a need for targeted research into its potential as an anticancer agent.

The biological activity of furan derivatives is often attributed to their ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Many furan compounds inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial motility or cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds may also affect signaling pathways that regulate cell growth and differentiation.

Q & A

Q. Basic

PropertyValue/Description
Molecular FormulaC₁₁H₆Br₂O₃
Molecular Weight~367.82 g/mol
SolubilityDMSO >10 mg/mL; limited in H₂O
StabilitySensitive to UV light; store at 2–8°C
Melting PointEstimated 180–200°C (analogous to )

How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

Q. Advanced

  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase or kinases) to predict binding affinity .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylate group for nucleophilic attacks) .
  • QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity trends .

What experimental approaches resolve contradictions in reported biological activities of halogenated furan carboxylates?

Q. Advanced

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines to validate potency .
  • Metabolic stability assays : Test compound degradation in liver microsomes to rule out false positives .
  • Control experiments : Use halogen-free analogs to isolate the role of bromine substituents .

What are the typical applications of this compound in medicinal chemistry research?

Q. Basic

  • Antimicrobial studies : Evaluate efficacy against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
  • Enzyme inhibition : Screen for COX-2 or tyrosine kinase inhibition using fluorogenic substrates .
  • Prodrug development : Functionalize the carboxylic acid group for improved bioavailability .

How do substituent effects on the phenyl ring influence the electronic properties of this compound?

Q. Advanced

  • Hammett analysis : Quantify electron-withdrawing effects of bromine using σₚ values (σₚ = +0.23 for Br) .
  • Spectroscopic shifts : Compare ¹³C NMR chemical shifts of brominated vs. non-brominated analogs to assess resonance effects .
  • Redox behavior : Cyclic voltammetry to measure oxidation potentials influenced by substituent electron density .

Notes

  • Data Contradictions : Discrepancies in biological activity reports may arise from variations in assay conditions (e.g., pH, serum content) .
  • Safety : Follow institutional guidelines for handling brominated compounds due to potential toxicity .

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